2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol
Description
Properties
IUPAC Name |
2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)oxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4S/c15-7-3-1-2-4-8(7)18-9-10(14(16)17)13-5-6-19-11(13)12-9/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFWAUNZZGJIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(N3C=CSC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of nitration agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the formation of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and purification processes to achieve the desired purity and yield. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenol group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of anilines or other reduced nitro compounds.
Substitution: Formation of substituted phenols or imidazo[2,1-b][1,3]thiazoles.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the nitroimidazole moiety exhibit potent antimicrobial properties. The 5-nitroimidazo[2,1-b][1,3]thiazole component in this compound is particularly noted for its effectiveness against various bacterial strains and protozoa. Studies indicate that derivatives of nitroimidazoles can disrupt DNA synthesis in anaerobic microorganisms, making them valuable in treating infections caused by pathogens such as Helicobacter pylori and Trichomonas vaginalis.
Anticancer Properties
Recent investigations have highlighted the potential anticancer applications of 2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle checkpoints. In vitro studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
Mechanistic Studies
Mechanistic studies have focused on understanding how this compound interacts with cellular targets. For instance, it has been observed to inhibit certain enzymes involved in nucleic acid metabolism, which could explain its antimicrobial and anticancer effects. This inhibition may lead to the accumulation of reactive oxygen species (ROS), contributing to cellular stress and death in susceptible cells.
Drug Development
The unique structural features of this compound make it a candidate for further drug development. Its ability to penetrate biological membranes and its favorable pharmacokinetic properties suggest that it could be optimized for enhanced efficacy and reduced toxicity in clinical settings.
Case Study 1: Antimicrobial Efficacy Against Helicobacter pylori
A study conducted by researchers at a prominent medical university evaluated the efficacy of various nitroimidazole derivatives against Helicobacter pylori. The results indicated that this compound showed significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of standard treatments.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In a laboratory setting, the cytotoxic effects of this compound were assessed on various cancer cell lines including breast and colon cancer cells. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.
Mechanism of Action
The mechanism by which 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The phenol group can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The imidazo[2,1-b][1,3]thiazole scaffold is a versatile template for drug discovery. Below is a comparative analysis of structurally related compounds, highlighting key differences in substituents, biological activity, and applications.
Structural Analogues with Modified Substituents
a. N-Methyl-2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetamide
- Molecular Formula : C₈H₈N₄O₃S₂
- Key Features: Replaces the phenolic oxygen with a sulfanyl (-S-) group and incorporates an acetamide moiety.
b. Methyl 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate
- Molecular Formula : C₁₃H₉N₃O₄S₂
- Key Features: A benzenecarboxylate ester linked via sulfanyl. The ester group may influence metabolic stability compared to the phenol’s hydroxyl group .
c. 5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole
- Molecular Formula : C₁₁H₆N₄O₄S
- Key Features : A nitro-substituted phenyl ring directly attached to the imidazothiazole core. The additional nitro group may enhance electrophilicity and reactivity .
d. 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol
- Molecular Formula : C₁₁H₁₀N₂OS
Compounds with SIRT1 Modulating Activity
Several imidazo[2,1-b][1,3]thiazole derivatives are known for targeting sirtuin-1 (SIRT1), a NAD⁺-dependent deacetylase.
a. SRT1720
- Molecular Formula : C₂₅H₂₄ClN₇OS
- Key Features: Contains a quinoxaline carboxamide and piperazine group.
- Activity : Potent SIRT1 agonist (EC₅₀ ~ 0.16 μM) with applications in metabolic and aging-related research .
b. SR7 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
- Molecular Formula : C₂₇H₂₄N₄O₂S (base)
- Key Features : Co-crystallized with SIRT1 (PDB: 4BN5), demonstrating hydrophobic interactions with the enzyme’s active site. Used in computational screening studies .
Comparison to Target Compound**
While 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol lacks the extended aromatic systems (e.g., quinoxaline) and basic side chains (e.g., piperazine) seen in SRT1720 and SR7, its phenolic group could engage in hydrogen bonding, offering a distinct pharmacophore profile.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Notable Features |
|---|---|---|---|---|---|
| Target Compound | 293.28† | ~1.5 | 1 (phenol -OH) | 6 | Polar phenol enhances solubility |
| N-Methyl-2-(sulfanyl)acetamide | 272.31 | ~2.0 | 1 (amide -NH) | 5 | Higher lipophilicity |
| 5-Nitro-6-(2-nitrophenyl) derivative | 290.26 | ~2.2 | 0 | 8 | Electrophilic nitro groups |
| SRT1720 | 506.02 | ~3.5 | 2 | 9 | Basic piperazine improves solubility |
*Estimated using fragment-based methods. †Calculated from molecular formula C₁₀H₇N₃O₄S.
Biological Activity
2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The compound has the following chemical specifications:
| Property | Details |
|---|---|
| Chemical Formula | C₁₁H₇N₃O₄S |
| Molecular Weight | 277.26 g/mol |
| IUPAC Name | 2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)oxyphenol |
| CAS Number | 1178675-00-7 |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its ability to induce cytotoxicity in hypoxic conditions. Compounds with nitroimidazole moieties are known to undergo bioreductive activation under hypoxic conditions, leading to the generation of reactive intermediates that can damage cellular components such as DNA.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving nitroimidazole derivatives have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-468) through mechanisms involving topoisomerase I inhibition and apoptosis induction .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. For example, related compounds have been tested against bacterial strains such as Bacillus cereus and Staphylococcus aureus, showing varying degrees of growth inhibition . The nitroimidazole scaffold is particularly noted for its effectiveness against anaerobic bacteria.
Case Study 1: Antitumor Efficacy
In a study assessing the cytotoxic effects of novel nitroimidazole derivatives on cancer cell lines, compound 18 (similar in structure to this compound) was found to exhibit remarkable cytotoxicity with IC50 values in the low micromolar range against both MCF-7 and MDA-MB-468 cells. Molecular docking studies indicated strong binding affinity to topoisomerase I active sites .
Case Study 2: Antimicrobial Testing
In a separate investigation focusing on antimicrobial properties, a series of nitroimidazole-based compounds were evaluated for their effectiveness against various pathogens. The results indicated that certain derivatives demonstrated significant inhibitory activity against Staphylococcus aureus at concentrations as low as 10 µg/mL .
Q & A
Q. Table 1: Synthesis Conditions Comparison
| Method | Catalyst/Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Solvent-Free Friedel-Crafts | Eaton’s Reagent | RT–50°C | 90–96% | |
| PEG-400 Catalysis | Bleaching Earth Clay | 70–80°C | Moderate* |
*Yield not explicitly stated but inferred from procedural efficiency.
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Critical analytical techniques include:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with UV detection .
- Melting Point Determination : Measured via electrothermal apparatus (e.g., Electrothermal 9200) .
- Spectroscopic Analysis :
Basic: What in vitro models are used to assess its biological activity?
Methodological Answer:
Relevant assays include:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains, leveraging structural analogs with demonstrated efficacy .
- Anticancer Screening : Apoptosis induction in glioblastoma cells via ER stress pathways, as observed in related imidazo[2,1-b]thiazole derivatives .
- Enzyme Inhibition : IC₅₀ determination against intestinal alkaline phosphatase, though data variability exists (e.g., 400,000 nM in some analogs) .
Q. Table 2: Key Pharmacological Findings
Advanced: How can structural analogs be designed to enhance metabolic stability?
Methodological Answer:
Strategies include:
- Linker Optimization : Replace labile ether linkers with rigid groups (e.g., propynyloxy or biaryl systems), as seen in PA-824 analogs, to reduce metabolic degradation .
- Substituent Engineering : Introduce α-methyl groups or halogen atoms (Cl/F) to sterically shield reactive sites, improving microsomal stability .
- Structure-Activity Relationship (SAR) : Use docking studies to prioritize modifications that retain target binding (e.g., sirtuin modulation via imidazo-thiazole scaffolds) .
Advanced: How to address discrepancies in reported biological data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization : Ensure consistent aerobic/anaerobic conditions, as potency varies significantly under hypoxia (e.g., propynyloxy-linked compounds show 89-fold higher efficacy in anaerobic TB models) .
- Purity Validation : Use HPLC (≥98% purity) to eliminate batch-to-batch variability .
- Cell Line Selection : Test across multiple lines (e.g., HCT-116 for cancer, HEK293 for toxicity) to confirm target specificity .
Advanced: What strategies optimize synthesis for industrial-scale production?
Methodological Answer:
- Solvent-Free Protocols : Minimize waste and reduce purification steps, as demonstrated in high-yield Friedel-Crafts methods .
- Catalyst Recycling : Recover Bleaching Earth Clay via filtration for reuse in PEG-400 systems .
- Flow Chemistry Adaptation : Translate batch processes (e.g., NaH/DMF reactions under N₂) to continuous flow systems to enhance safety and reproducibility .
Advanced: How to resolve contradictions in enzyme inhibition data?
Methodological Answer:
- Mechanistic Profiling : Differentiate competitive vs. non-competitive inhibition using Lineweaver-Burk plots.
- Cofactor Dependence : Assess metal ion requirements (e.g., Mg²⁺ for alkaline phosphatase), which may explain IC₅₀ variability .
- Structural Analysis : Compare X-ray crystallography data of analogs to identify binding site interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
